Methyl 2-bromo-4-fluoro-5-methylbenzoate

Description

Classification and Chemical Identity

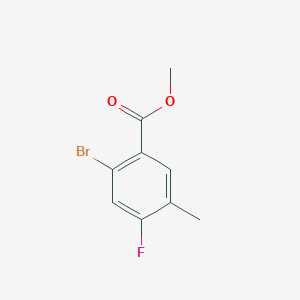

Methyl 2-bromo-4-fluoro-5-methylbenzoate belongs to the class of halogenated aromatic esters, specifically categorized as a trisubstituted benzoate derivative. The compound possesses the molecular formula C₉H₈BrFO₂ and exhibits a molecular weight of 247.06 grams per mole. This chemical entity is registered under the Chemical Abstracts Service number 1437780-13-6, providing unambiguous identification within chemical databases. The compound demonstrates characteristic properties of both aromatic esters and halogenated organic compounds, combining the reactivity patterns associated with ester functional groups with the unique electronic effects imparted by halogen substituents.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for substituted benzoic acid esters. The compound exists as a colorless to white solid under standard conditions, with reported purity levels typically exceeding 95% in commercial preparations. Its classification within the broader category of halogenated aromatic hydrocarbons places it among chemicals that contain one or more halogen atoms and a benzene ring structure.

Table 1: Physical and Chemical Properties of this compound

Historical Context and Development

The development of this compound emerged from advances in synthetic organic chemistry during the late 20th and early 21st centuries, particularly in the field of halogenated aromatic compound synthesis. The compound's synthetic accessibility became viable through improvements in selective halogenation techniques and controlled esterification processes. Historical patent literature demonstrates that benzylic halogenation of alkylbenzoic acid esters using elemental halogens such as bromine became a well-established synthetic methodology, enabling the preparation of various halogenated benzoate derivatives.

The thermal halogenation process, which represents one pathway to related compounds, was developed as an uncatalyzed, non-photochemical bromination technique that could be conducted through batch, semi-continuous, or continuous processes. This methodology proved particularly valuable for producing benzylically brominated esters while minimizing ester cleavage during halogenation reactions. The evolution of these synthetic approaches contributed to the eventual accessibility of complex polysubstituted benzoate esters, including this compound.

Contemporary synthetic methods for this compound often employ multi-step sequences starting from appropriately substituted benzoic acid derivatives. Research documented in patent literature describes synthetic routes that utilize intermediates such as methyl 2-amino-4-fluoro-5-methylbenzoate, which undergo diazotization and subsequent bromination to yield the target compound. These developments represent significant advances in regioselective synthesis and demonstrate the sophisticated control achievable in modern halogenation chemistry.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within organic chemistry due to its utility as a synthetic intermediate and its role in demonstrating advanced halogenation strategies. The compound serves as a valuable building block in pharmaceutical chemistry, where halogenated aromatic systems frequently appear in biologically active molecules. Its trisubstituted benzene ring provides multiple reactive sites for further functionalization, making it an attractive starting material for complex molecule synthesis.

The presence of both bromine and fluorine substituents creates a unique electronic environment that influences the compound's reactivity patterns and physical properties. Bromine atoms typically serve as excellent leaving groups in nucleophilic substitution reactions and can participate in metal-catalyzed cross-coupling reactions, while fluorine atoms impart distinct electronic effects and metabolic stability to organic molecules. This combination of functional handles makes the compound particularly valuable in medicinal chemistry applications where precise control over molecular properties is essential.

Research applications of this compound extend to materials science, where halogenated aromatic esters find use in polymer synthesis and specialized material preparation. The ester functionality provides opportunities for polymer backbone incorporation, while the halogen substituents can influence material properties such as thermal stability, mechanical strength, and electrical characteristics. Patent literature demonstrates ongoing interest in similar compounds for advanced material applications, reflecting their broader significance beyond traditional organic synthesis.

Structure-based Nomenclature and Isomerism

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acid esters. According to these rules, the compound name begins with the alkyl group attached to the oxygen atom of the ester linkage, followed by the name of the carboxylic acid portion with appropriate positional descriptors for substituents. The numbering system assigns position 1 to the carbon bearing the carboxyl group, with subsequent positions numbered sequentially around the benzene ring.

In this specific compound, the methyl ester designation appears first, followed by the systematically numbered substituents on the benzoic acid core. The bromine atom occupies position 2, the fluorine atom position 4, and the methyl group position 5, relative to the carboxyl carbon. This nomenclature system ensures unambiguous identification and distinguishes this compound from its constitutional isomers that possess different substitution patterns.

Table 2: Isomeric Relationships and Nomenclature Variations

Constitutional isomerism represents a significant consideration in the chemistry of trisubstituted benzoate esters. Multiple isomeric forms exist with identical molecular formulas but different connectivity patterns. For example, methyl 2-bromo-5-fluoro-4-methylbenzoate represents a constitutional isomer where the positions of the fluorine and methyl substituents are exchanged compared to the target compound. Similarly, methyl 4-bromo-5-fluoro-2-methylbenzoate presents yet another isomeric arrangement with the bromine atom relocated to position 4.

These isomeric relationships have profound implications for synthetic chemistry, as different substitution patterns lead to distinct reactivity profiles and physical properties. The specific positioning of electron-withdrawing halogen atoms and electron-donating methyl groups creates unique electronic environments that influence nucleophilic and electrophilic substitution reactions. Understanding these relationships proves essential for synthetic planning and enables chemists to select appropriate isomers for specific applications based on desired reactivity patterns and target molecule requirements.

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBQTLTXHHHAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common method involves the bromination of 4-fluoro-5-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

Substitution: Products like 2-azido-4-fluoro-5-methylbenzoate or 2-thiocyanato-4-fluoro-5-methylbenzoate.

Reduction: 2-bromo-4-fluoro-5-methylbenzyl alcohol.

Oxidation: 2-bromo-4-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate typically involves the bromination and fluorination of methyl-substituted benzoic acid derivatives. The compound serves as a precursor for various derivatives that exhibit significant biological activity, particularly in medicinal chemistry.

Case Study: Synthesis of Anti-inflammatory Agents

Research has indicated that derivatives of this compound have been explored for their potential anti-inflammatory properties. For instance, a study synthesized several derivatives and evaluated their efficacy against inflammation in vitro. The results showed that certain modifications to the methyl group enhanced anti-inflammatory activity, indicating the importance of structural variations derived from this compound .

Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure contributes to improved metabolic stability and bioavailability.

Example: Anticancer Agents

A notable application is in the development of anticancer agents. Researchers have synthesized compounds based on this compound that target specific cancer pathways. In one study, a series of fluorinated benzoates were tested against cancer cell lines, showing promising results in inhibiting tumor growth .

Agricultural Applications

In the field of agrochemicals, this compound is explored for its potential as a pesticide or herbicide. Fluorinated compounds often exhibit increased lipophilicity, enhancing their ability to penetrate plant tissues and improve efficacy against pests.

Research Findings

Research has demonstrated that fluorinated aromatic compounds can effectively disrupt pest metabolism. A study focused on the application of this compound in developing new herbicides showed that it could significantly reduce weed growth while being less toxic to non-target species .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and methanol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with methyl 2-bromo-4-fluoro-5-methylbenzoate, differing in substituent positions or functional groups:

Table 1: Structural Comparison of this compound and Analogues

Key Observations:

Substituent Position Sensitivity : The positional arrangement of halogens and methyl groups significantly alters steric and electronic properties. For example, methyl 5-bromo-2-fluoro-4-methylbenzoate () is a positional isomer of the target compound, resulting in distinct dipole moments and reactivity patterns .

Steric Effects : The bromomethyl group in introduces steric bulk, which may limit accessibility to reactive sites in synthetic applications .

Physicochemical Property Trends

- Molecular Weight : Bromine and sulfonamido groups increase molecular weight (e.g., 402.20 g/mol for ’s compound vs. ~265 g/mol for simpler analogues) .

- Polarity : Sulfonamido and hydroxyl groups (e.g., ’s hydroxy-substituted variant) enhance polarity, affecting solubility in polar solvents .

Table 2: Property Trends in Methyl Benzoate Analogues

| Property | This compound (Theoretical) | Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate | Methyl 2-Bromo-5-Fluoro-4-Sulfonamido Benzoate |

|---|---|---|---|

| Molecular Weight | 265.09 | 263.10 | 402.20 |

| Predicted Solubility | Low (non-polar substituents) | Moderate (methoxy enhances polarity) | High (sulfonamido increases polarity) |

| Reactivity in SNAr* | High (Br and F activate ring) | Moderate (methoxy deactivates ring) | Low (sulfonamido deactivates ring) |

*SNAr: Nucleophilic Aromatic Substitution

Limitations and Data Gaps

Biological Activity

Methyl 2-bromo-4-fluoro-5-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : Approximately 247.06 g/mol

- Functional Groups : The compound features a methyl group, a bromine atom, and a fluorine atom attached to a benzoate structure, which contributes to its reactivity and potential utility in various applications.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of halogen atoms (bromine and fluorine) enhances its ability to form halogen bonds, which can significantly influence enzyme activity and receptor interactions.

Target Interactions

Current research indicates that the specific molecular targets of this compound are still under investigation. However, it is known that the bromo and fluoro groups can interact with various enzymes and proteins, potentially leading to modulation of their functions.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been fully elucidated. Preliminary studies suggest that it may undergo phase I and phase II metabolic reactions, resulting in metabolites that could exhibit different biological activities. Factors such as bioavailability, half-life, and metabolic pathways remain to be thoroughly characterized.

Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, it may alter the expression of genes involved in apoptosis and cell cycle regulation.

Dosage Effects

The effects of this compound vary with dosage in animal models. Low doses may exhibit therapeutic effects, while higher doses could lead to toxicity. Notably, high doses have been associated with liver toxicity and oxidative stress.

Case Studies

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit certain kinases involved in signaling pathways, suggesting potential applications as an enzyme inhibitor in drug development.

- Animal Models : Research conducted on animal models has shown that varying dosages can lead to significant changes in metabolic activity and gene expression over time. Long-term exposure studies indicate stability under specific conditions but degradation when exposed to light or high temperatures.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-amino-5-bromo-2-methylbenzoate | C₉H₈BrN O₂ | Contains an amino group |

| Methyl 2-amino-4-bromo-5-fluoro-3-iodobenzoate | C₉H₈BrF I O₂ | Contains iodine instead of fluorine |

| 5-Bromo-4-fluoro-2-methylaniline | C₉H₈BrF N | Aniline derivative with different functional groups |

This comparison highlights the unique properties of this compound that may enhance its reactivity patterns and therapeutic potential.

Q & A

(Basic) What are the common synthetic routes for preparing Methyl 2-bromo-4-fluoro-5-methylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate precursor. Key steps may include:

- Bromination/Fluorination: Direct halogenation using reagents like NBS (N-bromosuccinimide) or Selectfluor® for fluorination, ensuring regioselectivity via directing groups (e.g., methyl or ester groups) .

- Esterification: Reaction of the corresponding acid with methanol under acid catalysis (e.g., H₂SO₄) or via acyl chloride intermediates .

- Optimization: Temperature control (0–25°C) minimizes side reactions like dehalogenation. Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and purity .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR:

- FTIR: Ester C=O stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion cluster [M+H]⁺ with isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

(Advanced) How does the electronic environment of the substituents influence the regioselectivity of nucleophilic aromatic substitution reactions in this compound?

Methodological Answer:

- Directing Effects:

- Steric Hindrance: The methyl group at position 5 restricts access to adjacent positions, favoring reactions at less hindered sites. Computational DFT studies can predict charge distribution and reactive sites .

(Advanced) What are the challenges in achieving high enantiomeric purity when synthesizing chiral derivatives of this compound, and what chiral resolution methods are recommended?

Methodological Answer:

- Challenges: Racemization during esterification or halogenation due to harsh conditions (e.g., acidic/basic media). Steric bulk from substituents may hinder asymmetric induction .

- Resolution Methods:

(Basic) What are the recommended storage conditions for this compound to ensure long-term stability, and what degradation products should be monitored?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced ester degradation .

- Degradation Products:

(Advanced) How can computational chemistry methods (e.g., DFT calculations) predict the reactivity and reaction pathways of this compound in complex organic syntheses?

Methodological Answer:

- DFT Applications:

- Transition State Analysis: Identify energy barriers for nucleophilic substitution or cross-coupling reactions.

- Electrostatic Potential Maps: Visualize sites susceptible to electrophilic/nucleophilic attack (e.g., Br as a leaving group) .

- Solvent Effects: COSMO-RS models simulate solvent interactions to optimize reaction media .

- Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .

(Basic) What are the critical parameters to optimize in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using this compound as a substrate?

Methodological Answer:

- Catalyst System: Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) for enhanced oxidative addition .

- Base Selection: Cs₂CO₃ or K₃PO₄ for deprotonation without side reactions.

- Solvent: Toluene or dioxane balances solubility and reaction temperature (80–110°C).

- Monitoring: Use ¹⁹F NMR to track fluorine retention during coupling .

(Advanced) How do steric and electronic factors between the bromo and fluoro substituents affect the compound's participation in photochemical reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.